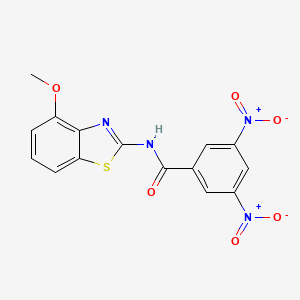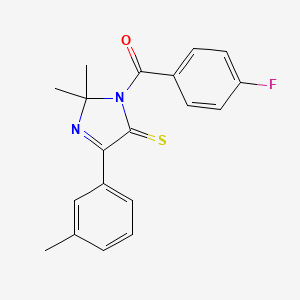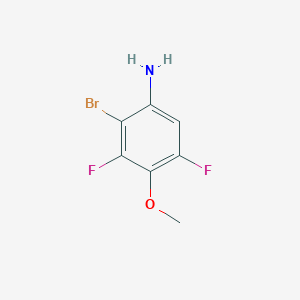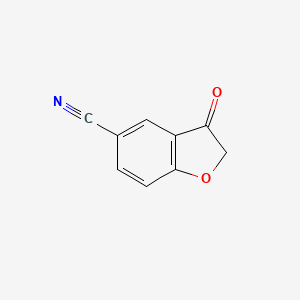![molecular formula C13H15FN4O2 B2589985 ethyl (5-{[(4-fluorophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetate CAS No. 1092289-74-1](/img/structure/B2589985.png)
ethyl (5-{[(4-fluorophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “ethyl (5-{[(4-fluorophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetate” is a complex organic molecule that contains several functional groups. These include an ethyl group, a fluorophenyl group, an amino group, a methyl group, and a triazole group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole ring, a five-membered ring containing two nitrogen atoms, is particularly notable. This ring is aromatic and can participate in pi stacking interactions, which could be relevant in its interactions with other molecules .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the amino group (-NH2) is a common site of reactivity in many chemical reactions. It can act as a nucleophile, forming bonds with electrophilic carbon atoms, or it can accept a proton to form a positively charged ammonium ion .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ethyl group could make it more hydrophobic, while the amino group could allow it to form hydrogen bonds. The fluorine atom in the fluorophenyl group is highly electronegative, which could influence the compound’s reactivity .Aplicaciones Científicas De Investigación
π-Hole Tetrel Bonding Interactions
Research has shown that ethyl 2-triazolyl-2-oxoacetate derivatives, including compounds structurally related to ethyl (5-{[(4-fluorophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetate, exhibit π-hole tetrel bonding interactions. These interactions are critical in the formation of self-assembled dimers in solid states, which are further analyzed through Hirshfeld surface analysis, DFT calculations, and Bader's theory of atoms-in-molecules. The study provides insights into how substituents on the rings affect the nucleophilic/electrophilic nature of groups and their influence on the interaction energy of the tetrel bond (Ahmed et al., 2020).
Antimicrobial Activity of Triazol-3-one Derivatives
Another area of research involved the synthesis of ethyl[4-arylmethyleneamino-3-(4-metylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-yl]acetates, leading to the development of new compounds with significant antimicrobial activity. The study highlighted the chemical reactions and processes used to create these derivatives, demonstrating the compound's potential in developing new antimicrobial agents (Fandaklı et al., 2012).
Anti-Cancer Potential
Further research into quinazolinone-based derivatives of ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio) acetate revealed potent cytotoxic activity against various human cancer cell lines. The study underscores the derivative's ability to act as a dual inhibitor for VEGFR-2 and EGFR tyrosine kinases, marking its significance as an effective anti-cancer agent (Riadi et al., 2021).
Synthesis and Antitumor Activity
Amino acid ester derivatives containing 5-fluorouracil have been synthesized, including those related to the compound . These derivatives have shown inhibitory effects against specific cancer cell lines, providing a pathway for the development of new antitumor agents (Xiong et al., 2009).
Mecanismo De Acción
Target of action
For example, some 1,2,4-triazole derivatives have been found to have antiviral, anti-inflammatory, and anticancer activities .
Mode of action
Many 1,2,4-triazole derivatives are thought to exert their effects by binding to specific receptors or enzymes, thereby modulating their activity .
Biochemical pathways
Without specific information on “ethyl (5-{[(4-fluorophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetate”, it’s difficult to say which biochemical pathways it might affect. Given the biological activities of other 1,2,4-triazole derivatives, it’s possible that this compound could affect pathways related to inflammation, viral replication, or cell proliferation .
Result of action
Based on the activities of other 1,2,4-triazole derivatives, it’s possible that this compound could have effects such as reducing inflammation, inhibiting viral replication, or killing cancer cells .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 2-[5-[(4-fluoroanilino)methyl]-1H-1,2,4-triazol-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN4O2/c1-2-20-13(19)7-11-16-12(18-17-11)8-15-10-5-3-9(14)4-6-10/h3-6,15H,2,7-8H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILKZPJMUMVAMAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NNC(=N1)CNC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(4-bromophenyl)methyl]-1,7-dimethyl-8-[3-(morpholin-4-yl)propyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2589902.png)
![2-({5-cyclopentyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2589904.png)

![2-({7-Chloro-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2589906.png)

![4-methyl-N'-(tricyclo[4.3.1.1(3,8)]undecane-1-carbonyl)benzenesulfonohydrazide](/img/structure/B2589908.png)

![(E)-3-(2,5-dichlorothiophen-3-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2589910.png)
![1-[(3-Methylquinolin-8-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2589914.png)
![4-[4-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B2589916.png)


![1-[3-(3-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2589923.png)
![Acetic acid, 2-[[2-(1-methylethyl)phenyl]amino]-2-oxo-, ethyl ester](/img/structure/B2589925.png)
